molecular formula C7H16N2O2 B14696145 4-Methyl-L-lysine CAS No. 34200-94-7

4-Methyl-L-lysine

Cat. No.: B14696145
CAS No.: 34200-94-7
M. Wt: 160.21 g/mol
InChI Key: NNIFTGRSDICEMZ-GDVGLLTNSA-N
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Description

4-Methyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the addition of a methyl group at the fourth position of the lysine molecule. This modification alters the chemical properties and biological functions of the compound, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation of L-lysine using formaldehyde and sodium cyanoborohydride. This process selectively targets the ε-amino group of lysine, resulting in the formation of this compound . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the desired position .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis, utilizing the aforementioned methods. The process involves optimizing reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-L-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with glyoxal and methylglyoxal to form advanced glycation end-products (AGEs) such as Nε-Carboxymethyl-L-lysine and Nε-Carboxyethyl-L-lysine .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, sodium cyanoborohydride, glyoxal, and methylglyoxal. Reaction conditions often involve specific pH levels, temperatures, and buffer systems to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various methylated derivatives and glycation end-products. These products are of significant interest due to their potential biological and industrial applications .

Mechanism of Action

The mechanism of action of 4-Methyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the methylation of lysine residues in proteins, which can alter protein function, stability, and interactions. This methylation is catalyzed by lysine methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine to the lysine residue . The resulting methylated proteins can influence various cellular processes, including gene expression, signal transduction, and DNA repair .

Comparison with Similar Compounds

Properties

CAS No.

34200-94-7

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2,6-diamino-4-methylhexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-5(2-3-8)4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1

InChI Key

NNIFTGRSDICEMZ-GDVGLLTNSA-N

Isomeric SMILES

CC(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(CCN)CC(C(=O)O)N

Origin of Product

United States

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